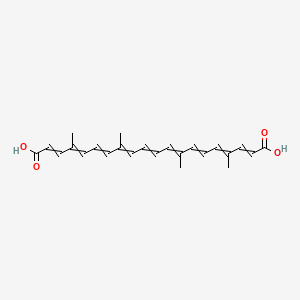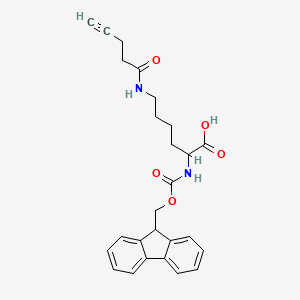
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine is a derivative of the amino acid lysine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a pentynoyl group at the beta-amino position. This compound is primarily used in peptide synthesis, particularly for introducing alkyne functionalities into peptide sequences. The alkyne group allows for subsequent click chemistry reactions, making it a valuable tool in bioconjugation and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of L-lysine is protected using the Fmoc group. This is achieved by reacting L-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Introduction of the pentynoyl group: The beta-amino group of the protected lysine is then acylated with pentynoic acid or its activated ester (e.g., pentynoic anhydride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反应分析
Types of Reactions
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine undergoes various chemical reactions, including:
Click Chemistry: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide) to expose the free amino group.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Deprotection: Piperidine in dimethylformamide is used to remove the Fmoc group.
Major Products Formed
Click Chemistry: The major product is a triazole-linked peptide or bioconjugate.
Deprotection: The major product is the free amino form of the lysine derivative
科学研究应用
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine has several scientific research applications:
Peptide Synthesis: It is used to introduce alkyne functionalities into peptides, enabling further modifications through click chemistry.
Bioconjugation: The alkyne group allows for the attachment of various biomolecules, such as fluorescent dyes, drugs, or other peptides, via click chemistry.
Molecular Biology: It is used in the study of protein-protein interactions, protein labeling, and the development of peptide-based therapeutics.
Material Science: It is employed in the synthesis of peptide-based materials and hydrogels for biomedical applications
作用机制
The mechanism of action of Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine primarily involves its ability to participate in click chemistry reactions. The alkyne group reacts with azides to form stable triazole linkages, facilitating the conjugation of peptides with various biomolecules. This enables the study of molecular interactions and the development of functionalized peptides for therapeutic and diagnostic purposes .
相似化合物的比较
Similar Compounds
Nalpha-Fmoc-Nbeta-4-azidobutyryl-L-lysine: Similar to Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine but contains an azide group instead of an alkyne group.
Nalpha-Fmoc-Nbeta-4-butyryl-L-lysine: Contains a butyryl group instead of a pentynoyl group.
Uniqueness
This compound is unique due to its alkyne functionality, which allows for efficient and specific click chemistry reactions. This makes it particularly valuable for bioconjugation and the development of peptide-based materials .
属性
分子式 |
C26H28N2O5 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31) |
InChI 键 |
ZEXYNDUFTOOVKN-UHFFFAOYSA-N |
规范 SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
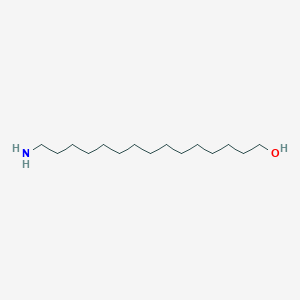
![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
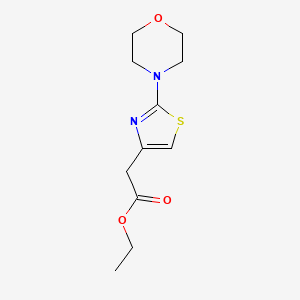
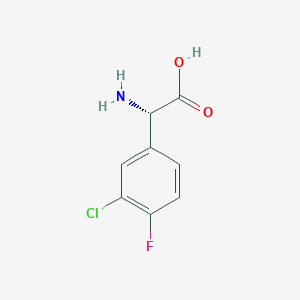

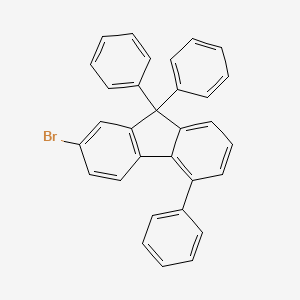
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)

![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
